molecular formula C5H11NS B2442467 3-(Methylthio)pyrrolidine CAS No. 164666-10-8

3-(Methylthio)pyrrolidine

Cat. No.: B2442467
CAS No.: 164666-10-8
M. Wt: 117.21
InChI Key: YRUWMEUBLIEWGY-UHFFFAOYSA-N
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Description

3-(Methylthio)pyrrolidine is an organic compound characterized by a five-membered pyrrolidine ring with a methylthio group attached to the third carbon

Scientific Research Applications

3-(Methylthio)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Safety and Hazards

While specific safety data for 3-(Methylthio)pyrrolidine was not found, it’s important to handle all chemicals with care. Pyrrolidine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .

Future Directions

Pyrrolidine derivatives, including 3-(Methylthio)pyrrolidine, continue to be of interest in drug discovery due to their wide range of biological activities . They serve as a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(Methylthio)pyrrolidine can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with methylthiol in the presence of a base. The reaction typically occurs under mild conditions, with the base facilitating the nucleophilic substitution of the hydrogen atom on the pyrrolidine ring by the methylthio group.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of pyrrole derivatives in the presence of methylthiol. This method ensures high yields and purity of the final product, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Methylthio)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methylthio group, yielding pyrrolidine.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Pyrrolidine.

    Substitution: Various substituted pyrrolidines depending on the nucleophile used.

Comparison with Similar Compounds

    Pyrrolidine: Lacks the methylthio group, making it less reactive in certain chemical reactions.

    3-(Methylsulfanyl)pyrrolidine: Similar structure but with a different sulfur-containing group.

    Pyrrolizidine: Contains a fused ring system, leading to different chemical properties and applications.

Uniqueness: 3-(Methylthio)pyrrolidine’s unique feature is the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-methylsulfanylpyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRUWMEUBLIEWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164666-10-8
Record name 3-(methylsulfanyl)pyrrolidine
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